molecular formula C15H24BN3O3 B1428532 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol CAS No. 1202805-26-2

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol

Cat. No. B1428532
M. Wt: 305.18 g/mol
InChI Key: JBIFXBPXZCEHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol” is a complex organic molecule that contains a pyrimidine ring, a piperidine ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving carbon-nitrogen bond formation or boron-mediated reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the boronic ester group could introduce some steric hindrance .


Chemical Reactions Analysis

The presence of the boronic ester group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could make the compound susceptible to hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : The compound is synthesized through a series of substitution reactions and analyzed using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Its molecular structure is confirmed by X-ray diffraction and density functional theory (DFT) studies. DFT results are consistent with the crystal structures determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals are also investigated to reveal some physicochemical properties of the compound (Huang et al., 2021).

Crystal Structure and DFT Studies

  • Crystallographic Studies : The crystal structure of related compounds is analyzed to understand the conformation and orientation of various molecular rings. Such analysis aids in the exploration of the compound's stability and reactivity through the interpretation of bond angles and molecular orbitals (Sopková-de Oliveira Santos et al., 2003).

Applications in Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives are used in the synthesis of compounds like crizotinib, which have significant medicinal applications (Kong et al., 2016).

Drug Development and Pharmacological Studies

  • Anticonvulsant Properties : The structural and electronic properties of compounds containing this chemical structure are studied for their potential anticonvulsant effects. Crystal structures and molecular orbital calculations provide insights into their pharmacological activities (Georges et al., 1989).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Piperidine derivatives, which include similar structural frameworks, are studied for their corrosion inhibition properties on metals like iron. Quantum chemical calculations and molecular dynamics simulations help predict their efficiencies in this application (Kaya et al., 2016).

Future Directions

The future directions for this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10,12,20H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIFXBPXZCEHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol

CAS RN

1202805-26-2
Record name 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.